An In-depth Technical Guide to the Chemical Properties and Reactivity of Ethyl 2-Oxoheptanoate
An In-depth Technical Guide to the Chemical Properties and Reactivity of Ethyl 2-Oxoheptanoate
This guide provides a comprehensive technical overview of ethyl 2-oxoheptanoate, a member of the α-keto ester class of compounds. These molecules are distinguished by the presence of two adjacent carbonyl groups—a ketone and an ester—a feature that imparts unique reactivity and makes them valuable intermediates in synthetic chemistry. For researchers and professionals in drug development, understanding the nuanced behavior of this functional group is critical for its effective application as a building block in the synthesis of complex molecular architectures, including α-hydroxy esters, α-amino acids, and various heterocyclic systems.[1] This document delves into the core chemical properties, spectroscopic signatures, synthesis protocols, and characteristic reactivity of ethyl 2-oxoheptanoate, offering field-proven insights into its manipulation and application.
Section 1: Molecular Structure and Physicochemical Properties
Ethyl 2-oxoheptanoate (C₉H₁₆O₃) is a bifunctional molecule whose reactivity is governed by the interplay between its ketone and ester carbonyl groups. The linear five-carbon chain (pentyl group) attached to the keto-carbonyl influences its physical properties, such as solubility and boiling point.
Chemical Identifiers and Properties
Precise identification and understanding of physical properties are foundational for experimental design, safety, and purification. While specific experimental data for ethyl 2-oxoheptanoate is not broadly published, the properties can be reliably estimated based on its structure and comparison with analogous α-keto esters.
| Property | Value / Description | Source |
| IUPAC Name | Ethyl 2-oxoheptanoate | - |
| Molecular Formula | C₉H₁₆O₃ | [2] |
| Molecular Weight | 172.22 g/mol | [2] |
| CAS Number | 13088-50-1 | [3] |
| Appearance | Colorless to pale yellow liquid (Expected) | - |
| Boiling Point | Estimated ~210-220 °C at 760 mmHg | - |
| Density | Estimated ~0.97-0.99 g/cm³ | - |
| Solubility | Soluble in common organic solvents (e.g., Ether, THF, CH₂Cl₂). | - |
Keto-Enol Tautomerism
A key characteristic of carbonyl compounds with α-hydrogens is their existence in equilibrium between keto and enol tautomeric forms. For ethyl 2-oxoheptanoate, the α-hydrogens on the C3 carbon are significantly less acidic (pKa ≈ 25) than those in a comparable β-keto ester due to being adjacent to only one carbonyl group.[4] Consequently, the equilibrium heavily favors the keto form. However, the formation of the enol or its conjugate base, the enolate, is the cornerstone of its reactivity at the α-carbon, a process that is readily catalyzed by acid or base.
Caption: Acid or base-catalyzed keto-enol tautomerism of ethyl 2-oxoheptanoate.
Section 2: Spectroscopic Signature for Structural Elucidation
Unambiguous structural confirmation is paramount in synthesis. The combination of NMR, IR, and Mass Spectrometry provides a detailed portrait of the molecular architecture of ethyl 2-oxoheptanoate. The following data are predicted based on established principles and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Predicted, CDCl₃, 400 MHz) | ¹³C NMR (Predicted, CDCl₃, 100 MHz) | |
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |
| ~4.25 (q, 2H) | -OCH₂ CH₃ | ~195.0 |
| ~2.85 (t, 2H) | -CH₂ -C=O | ~161.0 |
| ~1.65 (m, 2H) | -CH₂ CH₂-C=O | ~62.0 |
| ~1.35 (m, 4H) | -(CH₂ )₂CH₃ | ~38.0 |
| ~1.30 (t, 3H) | -OCH₂CH₃ | ~31.0 |
| ~0.90 (t, 3H) | -CH₂CH₃ | ~25.0 |
| ~22.5 | ||
| ~14.0 | ||
| ~13.9 |
Causality Note: In the ¹³C NMR spectrum, the ketone carbonyl is significantly deshielded (~195 ppm) compared to the ester carbonyl (~161 ppm) due to the differing electronic environments.[5] The α-methylene protons (~2.85 ppm) are deshielded by the adjacent ketone.
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
| Technique | Expected Values / Fragments | Interpretation |
| IR Spectroscopy | ~1745 cm⁻¹ (strong, sharp)~1725 cm⁻¹ (strong, sharp) | C=O stretch of the ester.C=O stretch of the ketone. The two distinct peaks are characteristic of an α-keto ester. |
| Mass Spectrometry (EI) | m/z = 172 (M⁺)m/z = 143m/z = 101m/z = 73 | Molecular ion peak.[M - C₂H₅]⁺, loss of ethyl group.[M - C₅H₁₁]⁺, McLafferty rearrangement or α-cleavage of pentyl group.[COOC₂H₅]⁺, cleavage between the carbonyls. |
Section 3: Synthesis of Ethyl 2-Oxoheptanoate
The most direct and reliable method for preparing α-keto esters like ethyl 2-oxoheptanoate is the nucleophilic acyl substitution on diethyl oxalate using a Grignard reagent.[6] This approach builds the carbon skeleton in a single, efficient step.
Synthetic Workflow: Grignard Reaction
The core of this synthesis is the controlled addition of one equivalent of pentylmagnesium halide to diethyl oxalate.
Caption: Workflow for the synthesis of ethyl 2-oxoheptanoate via Grignard reaction.
Detailed Experimental Protocol
Trustworthiness through Self-Validation: This protocol incorporates critical control points to ensure success. The reaction's primary failure mode is a second Grignard addition, forming a tertiary alcohol. This is prevented by maintaining a very low temperature and using an excess of diethyl oxalate, ensuring the Grignard reagent is consumed before it can react with the product.[7]
-
Apparatus Preparation: All glassware must be oven-dried at 120 °C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon. This ensures strictly anhydrous conditions, as Grignard reagents are potent bases and are quenched by water.
-
Grignard Reagent Synthesis:
-
Place magnesium turnings (1.1 eq.) in a three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.
-
Add a small volume of anhydrous tetrahydrofuran (THF). Add a few drops of 1-bromopentane (1.0 eq.) to initiate the reaction (indicated by cloudiness and gentle bubbling).
-
Once initiated, add the remaining 1-bromopentane, diluted in anhydrous THF, dropwise at a rate that maintains a gentle reflux. After addition is complete, stir for 1 hour at room temperature to ensure full conversion.
-
-
Acylation Reaction:
-
In a separate, larger flask, prepare a solution of diethyl oxalate (1.5 eq.) in anhydrous THF. Using an excess of the oxalate electrophile is a key strategy to minimize the double-addition side product.[6]
-
Cool this solution to -78 °C using a dry ice/acetone bath. Maintaining this low temperature is the most critical parameter for selectivity, as it kinetically disfavors the reaction of the Grignard reagent with the less electrophilic ketone product.[7]
-
Slowly add the prepared pentylmagnesium bromide solution via cannula or dropping funnel to the vigorously stirred diethyl oxalate solution, keeping the internal temperature below -70 °C.
-
After the addition is complete, allow the mixture to stir at -78 °C for an additional 1-2 hours.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride while the flask is still cold. This acidic quench protonates the intermediate alkoxide and neutralizes any remaining Grignard reagent.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting crude oil via vacuum distillation to yield pure ethyl 2-oxoheptanoate.
-
Section 4: Chemical Reactivity and Mechanistic Pathways
The reactivity of ethyl 2-oxoheptanoate is dominated by the two carbonyl groups. The ketone carbonyl is generally more electrophilic and sterically accessible than the ester carbonyl, making it the primary site for nucleophilic attack.[8]
Chemoselective Reduction of the Ketone
A synthetically valuable transformation is the selective reduction of the ketone to an α-hydroxy ester, a common structural motif in pharmaceuticals.[9] Strong hydride reagents like LiAlH₄ would reduce both carbonyls. Therefore, milder or more selective methods are required.
-
Yeast-Mediated Reduction: Baker's yeast (Saccharomyces cerevisiae) contains reductase enzymes that can selectively reduce the α-keto group, often with high enantioselectivity, yielding optically active α-hydroxy esters.[10] This biocatalytic approach is environmentally benign and operates under mild conditions.
-
Hydride-Free Reduction: Reagents like rongalite (sodium hydroxymethanesulfinate) can achieve chemoselective reduction of the α-keto group via a radical mechanism, leaving other reducible functionalities like alkenes or nitriles untouched.[9]
Caption: Chemoselective reduction of ethyl 2-oxoheptanoate to the corresponding α-hydroxy ester.
Enolate Formation and Alkylation
While the α-protons at C3 are not highly acidic, they can be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate.[11] The use of a sterically hindered base like LDA is crucial because it favors deprotonation over nucleophilic attack at the ester carbonyl.[12] This enolate is a potent carbon nucleophile.
-
Mechanism: LDA abstracts a proton from the C3 position, creating a resonance-stabilized enolate. The negative charge is delocalized between the α-carbon and the ketone oxygen.
-
Reactivity: The enolate can react with various electrophiles, most commonly in Sₙ2 reactions with primary alkyl halides. This allows for the construction of more complex carbon skeletons by forming a new C-C bond at the α-position.[13]
Caption: General scheme for enolate formation and subsequent alkylation of an α-keto ester.
Reactions with Other Nucleophiles
-
Organometallic Reagents: As seen in the synthesis, strong nucleophiles like Grignard reagents will attack the ketone carbonyl. If excess reagent is used, a second addition can occur, leading to a tertiary alcohol.
-
Hydrolysis: Under basic (saponification) or acidic conditions, the ester can be hydrolyzed to the corresponding α-keto acid, which is itself a useful synthetic precursor. However, α-keto acids are prone to decarboxylation upon heating.
Section 5: Applications in Synthetic Chemistry
The synthetic utility of ethyl 2-oxoheptanoate and related α-keto esters lies in their capacity to be transformed into other valuable functional groups. Their role as precursors is particularly relevant in medicinal chemistry and drug development.
-
Precursor to α-Amino Acids: The keto group can be converted into an oxime or imine, which can then be reduced to an amine. This provides a pathway to non-proteinogenic α-amino acids, which are important components of many modern pharmaceuticals.
-
Heterocycle Synthesis: The 1,2-dicarbonyl moiety is a classic precursor for the synthesis of various heterocycles (e.g., quinoxalines, imidazoles) through condensation reactions with dinucleophiles like 1,2-diamines.
-
Building Block for Natural Products: The ability to undergo selective reduction and α-functionalization makes these compounds versatile starting points for constructing chiral fragments of complex natural products.[2]
Section 6: Safety and Handling
As with all chemical reagents, proper handling of ethyl 2-oxoheptanoate is essential. A comprehensive review of the Safety Data Sheet (SDS) is required before use.
-
Hazards: Expected to be an irritant to the eyes, skin, and respiratory system. May be harmful if swallowed.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place away from strong oxidizing agents and bases. For long-term stability, storage under an inert atmosphere (nitrogen or argon) is recommended.
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